1-(2-Cyanophenyl)-3-phenylurea

Crystallography Structural confirmation Quality control

Researchers requiring ortho-cyano phenylurea for quinazoline cyclization cannot substitute meta/para isomers-only the ortho-CN enables I2/base-mediated ring closure to 4(3H)-quinazolinones. Generic phenylureas (e.g., fenuron) lack this reactive handle, causing synthetic failure. • Direct precursor to 2-substituted 4-(arylamino)quinazolines (EGFR/VEGFR2 kinase scaffolds) via TFA/EtOH or AcOH reflux. • Structurally authenticated by single-crystal XRD (monoclinic P2₁/c, R = 0.0468); validated crystallographic reference for the ortho-ureidobenzonitrile subclass. • Serves as low-activity baseline control in cytokinin plant hormone assays; non-dimethylated control for phenylurea herbicide SAR studies. • 95%+ purity; stored at -20°C; ships ambient. In stock for immediate procurement.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 13114-96-0
Cat. No. B088482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanophenyl)-3-phenylurea
CAS13114-96-0
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C#N
InChIInChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17-14(18)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18)
InChIKeyWJBBZNVIKICMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyanophenyl)-3-phenylurea in N-Phenylurea Chemical Space


1-(2-Cyanophenyl)-3-phenylurea (CAS 13114-96-0, molecular formula C₁₄H₁₁N₃O, MW 237.26 g/mol) is a disubstituted urea bearing an ortho-cyano group on the N-phenyl ring and an unsubstituted N′-phenyl ring [1]. The compound belongs to the broader class of N-phenyl-N′-arylureas, a scaffold that appears in kinase inhibitors, cytokinin mimics, and herbicides [2][3]. Its defining structural feature – the ortho-nitrile – enables a unique base-catalyzed intramolecular cyclization to form 4(3H)-quinazolinones, a transformation not accessible to the corresponding meta- or para-cyano isomers [4]. This cyclization competence is the single most important differentiating property for procurement decisions involving this compound.

Core Utility Ortho-cyano reactive handle for quinazoline synthesis
Structural Differentiator Base-catalyzed intramolecular cyclization competence Not accessible to meta/para isomers
Procurement Context Privileged entry point for kinase inhibitor library synthesis

Why Generic N-Phenylurea Analogs Cannot Substitute


Attempts to substitute 1-(2-cyanophenyl)-3-phenylurea with a generic N-phenylurea (e.g., fenuron, CAS 101-42-8) or with positional isomers (e.g., the 4-cyano derivative) will fail in any application that depends on the ortho-cyano group's participation in cyclization or on the specific hydrogen-bonding geometry conferred by this substitution pattern. The ortho-nitrile is not merely a polarity modifier; it is a reactive handle that enables I₂-catalyzed or base-mediated conversion to quinazolinone scaffolds – a ring-closure that is sterically impossible for para- or meta-cyano congeners [1]. Furthermore, in cytokinin-activity contexts, the nature and position of the substituent on the N-phenyl ring are known to profoundly alter biological potency: 2-cyano derivatives generally exhibit lower cytokinin activity than 2-chloro-4-pyridyl analogs but offer distinct metabolic stability profiles in plant tissues due to the resistance of the nitrile group to oxidative hydrolysis . Generic substitution therefore risks both synthetic failure and data non-reproducibility.

!
Positional isomer mismatch: Meta- and para-cyano analogs cannot participate in quinazoline-forming cyclization; use of these isomers will block downstream heterocyclic synthesis.
!
Generic N-phenylurea (e.g., fenuron) cannot substitute: Absence of the ortho-nitrile reactive handle makes cyclization and specific hydrogen-bonding patterns impossible, risking synthetic failure.
!
Biological activity profile mismatch: N,N-dimethylureas (e.g., monuron) and halogenated analogs exhibit distinct potency and metabolic stability in plant assays; activity data may not transfer to the 2-cyano scaffold.

Quantitative Differentiation Against Closest Analogs


Crystal Structure Confirmation vs. Positional Isomers

The single-crystal X-ray structure of 1-(2-cyanophenyl)-3-phenylurea has been deposited in the Crystallography Open Database (COD), confirming the ortho-relationship between the urea NH and the cyano group [1]. The compound crystallizes in the monoclinic space group P 2₁/c with unit cell parameters a = 5.4509 Å, b = 19.981 Å, c = 10.8572 Å, β = 103.309°, and Z = 4 (residual factor R = 0.0468). This level of structural resolution is unavailable for the 3-cyano and 4-cyano positional isomers in the same publication, making the ortho-isomer the only form for which unambiguous crystallographic identity is publicly established.

Crystal structure confirmation
Head-to-head
Monoclinic P 2₁/c; R = 0.0468
3-CN and 4-CN isomers: no crystal structure reported in same study
Supports crystallographic identity assurance; only ortho-isomer has publicly established single-crystal reference
Data to verify for procurement-grade identity confirmation
Crystallography Structural confirmation Quality control

Synthetic Yield: I₂-Catalyzed vs. Isocyanate Route

In the I₂-catalyzed synthesis of o-ureidobenzonitriles from o-aminobenzamides and isothiocyanates (Shamanth et al., 2020), 1-(2-cyanophenyl)-3-phenylurea was obtained under metal-free conditions [1]. While the specific isolated yield for this phenyl derivative must be extracted from the supporting information, the general protocol reported excellent yields for a wide variety of o-ureidobenzonitriles. By contrast, the conventional synthesis via 2-cyanophenyl isocyanate and aniline typically yields approximately 89% . The I₂-catalyzed route offers a metal-free alternative that avoids handling of reactive isocyanates.

Synthetic yield comparison
Cross-study comparable
I₂-catalyzed route: metal-free, moisture-insensitive
Isocyanate route: ~89% reported yield; requires moisture control
Sourcing strategy context: metal-free route may support scale-up in moisture-sensitive environments
Exact yield for I₂ route in SI; sourcing review recommended
Synthetic methodology Reaction yield Process chemistry

Quinazoline Cyclization: Ortho-Cyano vs. Meta/Para Inertness

1-(2-Cyanophenyl)-3-phenylurea undergoes base-catalyzed isomerizational cyclization to form the corresponding 4(3H)-quinazolinone, a reaction studied kinetically by Vasil'eva et al. (1985) [1]. The rate-limiting step is proton abstraction, and the reaction proceeds via a one-step pathway with an equilibrium step. The meta- and para-cyano isomers cannot undergo this cyclization because the nitrile group is not positioned to participate in intramolecular ring closure. Furthermore, 2-(acylamino)benzonitriles (structurally related) react with primary aromatic amines to yield 2-substituted 4-(arylamino)quinazolines, a transformation documented by Marinho & Proença (2015) . This positions the ortho-cyano compound as a privileged entry point to the quinazoline scaffold, a core found in EGFR kinase inhibitors.

Quinazoline cyclization competence
Class-level inference
Ortho: base-catalyzed cyclization to 4(3H)-quinazolinone
Meta/Para: inert to intramolecular cyclization
Only ortho-isomer grants access to quinazoline chemical space; positional isomers are synthetic dead ends
Kinetic characterization from single study; method reproducibility to verify
Heterocyclic synthesis Quinazolinone Cyclization

Physicochemical Properties vs. N-Phenylurea Herbicides

1-(2-Cyanophenyl)-3-phenylurea exhibits a melting point of 163 °C (recrystallized from ethanol) and a predicted pKa of 13.35 ± 0.70 . These values differ substantially from common N-phenylurea herbicides: fenuron (1,1-dimethyl-3-phenylurea) has a melting point of 133–134 °C, and monuron (3-(4-chlorophenyl)-1,1-dimethylurea) melts at 174–175 °C. The relatively high pKa (13.35) indicates very weak acidity of the urea NH protons, which influences solubility and formulation strategies. The boiling point is predicted at 328 °C at 760 mmHg with a flash point of 152.2 °C . These parameters serve as identity and purity benchmarks that distinguish this compound from its dimethyl-substituted and halogenated analogs used in agrochemical applications.

Physicochemical identity benchmarks
Data to verify
mp 163 °C (EtOH); pKa 13.35 (predicted)
Differs from fenuron (mp 133–134 °C) and monuron (mp 174–175 °C)
Supports identity and purity assessment; predicted pKa aids formulation compatibility screening
Predicted values require experimental confirmation; supplier CoA review needed
Physicochemical properties Formulation Analytical reference

Optimal Application Scenarios


Quinazoline Library Precursor for Kinase Inhibitors

The ortho-cyano group of 1-(2-cyanophenyl)-3-phenylurea enables its use as a direct precursor to 2-substituted 4-(arylamino)quinazolines, a privileged scaffold in kinase inhibitor programs (e.g., EGFR, VEGFR2). The transformation proceeds via reaction with primary aromatic amines under TFA/EtOH or AcOH reflux conditions, as demonstrated by Marinho & Proença (2015) . The corresponding para- and meta-cyano isomers cannot participate in this cyclization, making the ortho-isomer the only viable entry point. Researchers building quinazoline-focused compound libraries should preferentially procure this isomer over positional analogs.

Crystallographic Reference Standard

With a published single-crystal structure (monoclinic P 2₁/c, R = 0.0468) deposited in the Crystallography Open Database, 1-(2-cyanophenyl)-3-phenylurea serves as a validated crystallographic reference for the ortho-ureidobenzonitrile subclass . Quality control laboratories and crystallography groups requiring a structurally authenticated sample of this scaffold can use this compound as a calibration or comparison standard, a role that positional isomers cannot fulfill due to the absence of comparable structural data.

Negative Control in Cytokinin Activity Assays

N-(2-cyanophenyl)urea derivatives generally exhibit lower cytokinin-like activity than their 2-chloro-4-pyridyl counterparts, a property attributed to the metabolic stability of the nitrile group toward oxidative hydrolysis in plant tissues . 1-(2-Cyanophenyl)-3-phenylurea, structurally related to compounds evaluated in Ricci et al. (2001) [1], can serve as a low-activity baseline control in plant hormone assays where the experimental objective requires a phenylurea scaffold with attenuated biological potency. This application leverages its structural similarity to active cytokinins combined with the activity-dampening effect of the 2-cyano substituent.

Herbicide Scaffold for Derivatization

The 3-substituted 1-phenylurea chemotype, including cyano-substituted variants, has documented pre- and post-emergence herbicidal activity against monocotyledonous and dicotyledonous weed species . 1-(2-Cyanophenyl)-3-phenylurea represents the N′-phenyl, N-(2-cyanophenyl) member of this series, distinguished from fenuron, monuron, and diuron by the absence of N,N-dimethyl substitution and the presence of the ortho-cyano group. Agrochemical discovery groups exploring structure-activity relationships in phenylurea herbicides can use this compound as a non-dimethylated control to deconvolute the contribution of the N-alkyl substituents versus the N-aryl cyano group to herbicidal potency.

Application
Selection Property
Validation Focus
Quinazoline library precursor for kinase inhibitor studies
Ortho-cyano cyclization competence
Cyclization yield and quinazoline scaffold identity review
Crystallographic reference standard
Published single-crystal structure (R = 0.0468)
Crystallographic identity and positional isomer confirmation
Cytokinin assay negative control
Low-activity 2-cyano scaffold
Cytokinin activity baseline and metabolic stability review
Herbicide scaffold derivatization control
Non-dimethylated phenylurea with ortho-CN
Structure-activity relationship and herbicidal potency deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Cyanophenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.